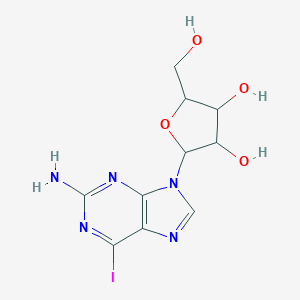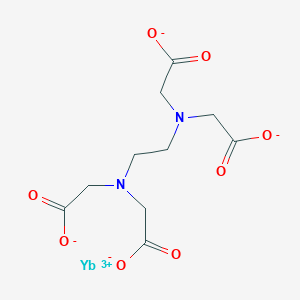
Desertomycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desertomycin is a macrolide antibiotic produced by various species of the genus Streptomyces. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desertomycin is primarily obtained through fermentation processes involving Streptomyces species. The biosynthesis of this compound involves polyketide synthase pathways, which are responsible for the assembly of its macrolide structure. The fermentation conditions typically include a nutrient-rich medium, controlled pH, temperature, and aeration to optimize the production of this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using bioreactors. The process includes the cultivation of Streptomyces strains in a controlled environment, followed by extraction and purification of the antibiotic. The purification process often involves solvent extraction, chromatography, and crystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Desertomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially enhancing its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, leading to the formation of novel analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various this compound analogs with modified structures and potentially enhanced antibacterial activities .
Wissenschaftliche Forschungsanwendungen
Desertomycin has been extensively studied for its applications in various fields:
Chemistry: this compound serves as a model compound for studying macrolide biosynthesis and the development of new synthetic methodologies.
Biology: It is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells.
Wirkmechanismus
Desertomycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the elongation of the peptide chain, ultimately leading to bacterial cell death. The molecular targets of this compound include the ribosomal proteins and RNA components involved in the translation process .
Vergleich Mit ähnlichen Verbindungen
Desertomycin is part of a family of macrolide antibiotics, which includes compounds such as erythromycin, azithromycin, and clarithromycin. Compared to these antibiotics, this compound exhibits unique structural features, such as additional double bonds and methyl groups, which contribute to its distinct antibacterial activity .
Similar Compounds
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.
Azithromycin: Known for its extended spectrum of activity and improved pharmacokinetic properties.
Clarithromycin: A macrolide with enhanced stability in acidic environments and improved activity against certain bacterial strains.
This compound’s unique structural modifications and potent antibacterial activity make it a valuable compound for further research and development in the field of antibiotics.
Eigenschaften
CAS-Nummer |
12728-25-5 |
|---|---|
Molekularformel |
C61H109NO21 |
Molekulargewicht |
1192.5 g/mol |
IUPAC-Name |
42-(6-amino-3-hydroxyhexan-2-yl)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one |
InChI |
InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32?,33?,34?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53-,54?,55?,56?,57-,58+,59+,61-/m0/s1 |
InChI-Schlüssel |
FKPDQSQJNFFSAS-VDBABUHVSA-N |
SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Isomerische SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Kanonische SMILES |
CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C |
Synonyme |
desertomycin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B81272.png)
![(5R,8R,9S,10S,13S,14S,17S)-10,13,17-Trimethyl-1,2,3,4,5,6,7,8,9,11,12,14-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B81274.png)











